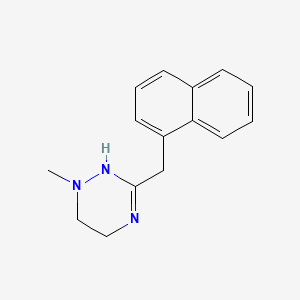
1,4,5,6-Tetrahydro-1-methyl-3-(1-naphthylmethyl)-as-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-Tetrahydro-1-methyl-3-(1-naphthylmethyl)-as-triazine is a heterocyclic compound that features a triazine ring. Compounds with triazine rings are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-1-methyl-3-(1-naphthylmethyl)-as-triazine typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using hydrazine derivatives and aldehydes or ketones.
Reaction Conditions: These reactions often require acidic or basic catalysts and may be conducted under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include:
Batch Processing: For small to medium-scale production.
Continuous Flow Processing: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro-1-methyl-3-(1-naphthylmethyl)-as-triazine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic agents.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-1-methyl-3-(1-naphthylmethyl)-as-triazine involves its interaction with molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition or Activation: Modulating the activity of enzymes involved in various pathways.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with different substituents.
1,2,4-Triazine: Another triazine isomer with distinct properties.
Benzotriazine: A triazine derivative with a fused benzene ring.
Uniqueness
1,4,5,6-Tetrahydro-1-methyl-3-(1-naphthylmethyl)-as-triazine is unique due to its specific substitution pattern and the presence of the naphthylmethyl group, which may impart distinct chemical and biological properties.
Properties
CAS No. |
22187-43-5 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
1-methyl-3-(naphthalen-1-ylmethyl)-5,6-dihydro-2H-1,2,4-triazine |
InChI |
InChI=1S/C15H17N3/c1-18-10-9-16-15(17-18)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3,(H,16,17) |
InChI Key |
LHNCXCNNNBRXIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C(N1)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















